3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine
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Overview
Description
3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a difluoromethyl group and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide under basic conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced using difluoromethylation reagents such as ClCF2H or other novel non-ozone depleting difluorocarbene reagents.
Coupling with Pyridine: The final step involves coupling the triazole derivative with a pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals, particularly as a component in pesticides and herbicides
Mechanism of Action
The mechanism of action of 3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Trifluoromethylpyridine: Similar in structure but with a trifluoromethyl group instead of a difluoromethyl group.
Difluoromethyltriazole: Contains a difluoromethyl group and a triazole ring but lacks the pyridine ring.
Fluoropyridine Derivatives: Compounds with fluorine atoms substituted on the pyridine ring
Uniqueness
3-(((5-(Difluoromethyl)-4H-1,2,4-triazol-3-yl)thio)methyl)pyridine is unique due to the combination of its difluoromethyl group, triazole ring, and pyridine ring. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C9H8F2N4S |
---|---|
Molecular Weight |
242.25 g/mol |
IUPAC Name |
3-[[5-(difluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanylmethyl]pyridine |
InChI |
InChI=1S/C9H8F2N4S/c10-7(11)8-13-9(15-14-8)16-5-6-2-1-3-12-4-6/h1-4,7H,5H2,(H,13,14,15) |
InChI Key |
UPYIDYNGDOKASZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CSC2=NNC(=N2)C(F)F |
Origin of Product |
United States |
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